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2-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]aniline

Catalog No.
S12566509
CAS No.
88518-06-3
M.F
C15H13N3S
M. Wt
267.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]anilin...

CAS Number

88518-06-3

Product Name

2-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]aniline

IUPAC Name

2-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]aniline

Molecular Formula

C15H13N3S

Molecular Weight

267.4 g/mol

InChI

InChI=1S/C15H13N3S/c1-10-6-8-11(9-7-10)14-17-18-15(19-14)12-4-2-3-5-13(12)16/h2-9H,16H2,1H3

InChI Key

JTLAJQYGWUITTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(S2)C3=CC=CC=C3N

2-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]aniline is a compound characterized by its unique structural features, including a thiadiazole ring and an aniline moiety. Its chemical formula is C15H13N3S, and it has a molecular weight of 267.4 g/mol. The compound is notable for its potential biological activities and applications in various fields, including pharmaceuticals and materials science.

  • Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride to modify the thiadiazole structure.
  • Substitution Reactions: The aromatic rings are susceptible to electrophilic substitution, allowing for nitration or halogenation reactions with appropriate reagents like nitric acid or halogens.

The synthesis of 2-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]aniline typically involves the cyclization of suitable precursors. A common method includes:

  • Preparation of Thiosemicarbazide: Reacting p-tolylthiosemicarbazide with an aromatic aldehyde.
  • Cyclization: This step often requires a dehydrating agent like phosphorus oxychloride and is typically conducted under reflux conditions in solvents such as ethanol or acetonitrile .

Industrial methods may employ continuous flow reactors to enhance yield and efficiency.

The applications of 2-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]aniline are diverse:

  • Pharmaceuticals: Due to its antimicrobial and anticancer properties, it is being investigated for potential therapeutic uses.
  • Material Science: The compound's unique chemical structure makes it suitable for developing new materials with specific properties .
  • Dyes and Pigments: Its derivatives can be utilized in dye formulations due to their vibrant colors and stability .

Studies on the interactions of 2-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]aniline with biological targets reveal its potential mechanisms of action:

  • Enzyme Inhibition: The compound may bind to specific enzymes, modulating their activity and leading to biological effects.
  • Receptor Binding: It can interact with various receptors, influencing signaling pathways related to cell growth and apoptosis .

Several compounds share structural similarities with 2-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]aniline. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amineContains a thiadiazole ringExhibits strong antimicrobial activity
5-Phenyl-1,3,4-thiadiazole-2-amineSimilar core structureKnown for its application in azo dye synthesis
2-Amino-5-methylthiadiazoleContains a methyl group on the thiadiazoleExhibits distinct antifungal properties

The uniqueness of 2-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]aniline lies in its specific combination of biological activities and potential applications in both pharmaceuticals and materials science.

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

267.08301860 g/mol

Monoisotopic Mass

267.08301860 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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